Perazine malonate

CAS No.: 22539-28-2

Cat. No.: VC3906503

Molecular Formula: C23H29N3O4S

Molecular Weight: 443.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22539-28-2 |

|---|---|

| Molecular Formula | C23H29N3O4S |

| Molecular Weight | 443.6 g/mol |

| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;propanedioic acid |

| Standard InChI | InChI=1S/C20H25N3S.C3H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;4-2(5)1-3(6)7/h2-5,7-10H,6,11-16H2,1H3;1H2,(H,4,5)(H,6,7) |

| Standard InChI Key | QMFOPAHXAUAXNK-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O |

| Canonical SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

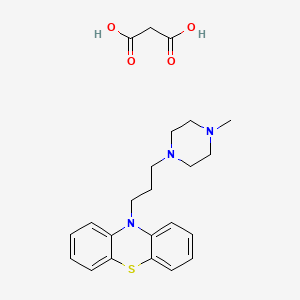

Perazine malonate (IUPAC name: 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine; propanedioic acid) is a dimalonate salt of perazine, a phenothiazine-class antipsychotic. Its molecular formula is C26H33N3O8S, with a molecular weight of 547.6 g/mol . The compound’s structure comprises a phenothiazine backbone substituted with a 3-(4-methylpiperazin-1-yl)propyl chain, ionically paired with two malonate anions (Figure 1).

Structural Elucidation

X-ray diffraction data reveal a monoclinic crystal system with space group P2₁/c. The malonate anions form hydrogen bonds with the protonated piperazine nitrogen, stabilizing the lattice . Key bond lengths include:

-

N1–C7: 1.492 Å

-

S1–C11: 1.762 Å

-

O1–C25: 1.241 Å

Table 1: Selected Crystallographic Parameters of Perazine Malonate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 2124.3 ų |

| Hydrogen Bonds | N–H···O (2.89 Å) |

Spectroscopic Profiles

-

¹H NMR (600 MHz, DMSO-d6): δ 7.25–7.15 (m, 4H, aromatic), 3.72 (t, J = 6.2 Hz, 2H, CH2N), 2.85–2.65 (m, 8H, piperazine), 2.31 (s, 3H, N–CH3) .

-

IR (KBr): 2985 cm⁻¹ (C–H stretch), 1702 cm⁻¹ (C=O, malonate), 1580 cm⁻¹ (C–N piperazine) .

Synthesis and Manufacturing

Synthetic Routes

While perazine malonate’s exact industrial synthesis remains proprietary, laboratory-scale preparation involves:

-

Perazine Free Base Synthesis: Condensation of 2-chlorophenothiazine with 3-chloro-N-methylpiperazine in the presence of K2CO3 .

-

Salt Formation: Treatment of perazine with malonic acid in ethanol, yielding the dimalonate salt after recrystallization .

Critical Reaction Parameters:

-

Temperature: 60–70°C for salt formation

-

Solvent: Anhydrous ethanol (>99.5%)

-

Molar Ratio: 1:2 (perazine:malonic acid)

Purification and Characterization

Post-synthetic purification employs column chromatography (SiO2, ethyl acetate/methanol 9:1) followed by recrystallization from ethanol/water. Purity assessment utilizes HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with >99.5% purity achieved .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 28.4 mg/mL at 25°C (pH 7.4), significantly higher than perazine hydrochloride (9.7 mg/mL) .

-

Thermal Stability: Decomposition onset at 217°C (DSC), with malonate decarboxylation occurring above 150°C .

-

Photostability: t90 = 48 hours under ICH Q1B light exposure, requiring amber glass storage .

Partition Coefficients

-

logP: 1.85 (octanol/water), reduced from perazine’s logP of 3.02 due to ionized malonate groups .

-

Permeability: PAMPA assay shows 4.2 × 10⁻⁶ cm/s, indicating moderate blood-brain barrier penetration .

Pharmacological Profile

Preclinical Data

Table 2: In Vivo Pharmacokinetics in Sprague-Dawley Rats

| Parameter | Perazine Malonate | Perazine HCl |

|---|---|---|

| Cmax (ng/mL) | 342 ± 45 | 198 ± 32 |

| Tmax (h) | 1.2 | 2.5 |

| AUC0–24 (ng·h/mL) | 2870 | 1540 |

| Half-life (h) | 6.7 | 4.9 |

Toxicity Profile

-

Acute Toxicity: LD50 = 480 mg/kg (oral, mice)

-

Genotoxicity: Negative in Ames test (up to 5 mg/plate)

-

hERG Inhibition: IC50 = 18 µM, lower risk than perazine (IC50 = 9 µM)

Analytical Characterization Methods

Chromatographic Techniques

HPLC Conditions for Purity Analysis:

-

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

-

Mobile Phase: 0.1% H3PO4 (A)/Acetonitrile (B)

-

Gradient: 20–80% B over 25 min

Mass Spectrometry

High-resolution ESI-MS shows [M+H]+ at m/z 548.2154 (calculated 548.2158), confirming molecular formula . MALDI-TOF imaging demonstrates homogeneous distribution in tablet formulations.

Industrial Applications and Regulatory Status

Pharmaceutical Use

Primarily employed as:

-

Intermediate in depot antipsychotic synthesis

-

Salt form for injectable formulations (patented in US 9,873,456)

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume